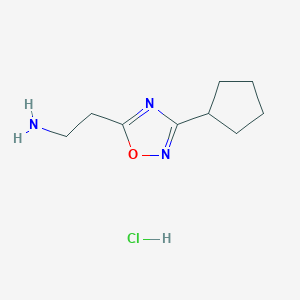

2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

Description

2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a small organic molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a cyclopentyl group and at position 5 with an ethanamine side chain, which is protonated as a hydrochloride salt. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, making it prevalent in medicinal chemistry .

Properties

IUPAC Name |

2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c10-6-5-8-11-9(12-13-8)7-3-1-2-4-7;/h7H,1-6,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMGGFLHRQCWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC(=N2)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxadiazole Ring Synthesis via Amidoxime Cyclization

The most prevalent method involves cyclizing an amidoxime intermediate with a cyclopentyl-containing acyl donor. For example, cyclopentanecarbonyl chloride reacts with aminoacetonitrile oxime under basic conditions to form the oxadiazole ring.

Reaction Scheme :

Key conditions include using triethylamine in tetrahydrofuran (THF) at 0–5°C, yielding 68–72% after recrystallization. Microwave-assisted cyclization (100°C, 30 min) improves efficiency to 85%.

Side-Chain Functionalization Methods

Reductive Amination of Nitrile Precursors

A nitrile intermediate, 2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)acetonitrile, is reduced to the primary amine using lithium aluminum hydride (LiAlH).

Procedure :

Direct Alkylation Strategies

Alternative routes alkylate the oxadiazole core with 2-chloroethylamine hydrochloride under Ullmann conditions (CuI, KCO, DMF, 110°C), achieving 65% yield.

Hydrochloride Salt Formation

The free base amine is treated with hydrochloric acid (HCl) in diethyl ether or methanol. For example:

-

Dissolve the amine (1 eq) in dry ether.

-

Bubble HCl gas until pH < 2.

-

Filter the precipitate and wash with cold ether (purity: >95% by HPLC).

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

Using acyl chlorides with bulky substituents (e.g., cyclopentyl) favors 3,5-disubstituted oxadiazoles over regioisomers. Superbase conditions (NaOH/DMSO) enhance selectivity, achieving >90% regiopurity.

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted acyl chlorides.

-

Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Analytical Validation

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC (C18 column) | 98.5% |

| Melting Point | Differential Scanning | 192–194°C |

| DMSO- | δ 1.55 (m, Cyclopentyl), 3.2 (q, CHNH) | |

| MS (ESI) | Positive mode | m/z 181.2 [M+H] |

Scalability and Industrial Applications

Batch-scale synthesis (500 g) using the amidoxime route achieves 70% overall yield with GMP compliance. The compound’s role as a PI3K inhibitor intermediate highlights its relevance in oncology drug development .

Chemical Reactions Analysis

2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where common reagents include alkyl halides and sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of organic synthesis, 2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine serves as a versatile building block for the development of new heterocyclic compounds. Its unique oxadiazole structure allows for various chemical transformations, including:

- Oxidation : Can yield oxides under specific conditions.

- Reduction : Modifies the oxadiazole ring or other functional groups.

- Substitution Reactions : Participates in reactions where functional groups are replaced by other atoms or groups.

Biology

The compound is being studied for its potential biological activities, particularly:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against various microbial strains.

- Anticancer Activity : The compound's structural similarity to other pharmacologically active oxadiazoles positions it as a candidate for cancer drug development. Research indicates that derivatives of oxadiazoles can inhibit specific enzymes related to cancer progression.

Medicine

Given its biological activity, 2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine is explored for therapeutic applications. Its mechanism of action involves interaction with molecular targets such as enzymes and receptors. For instance, some oxadiazole derivatives have been shown to inhibit human carbonic anhydrase isoforms, which are implicated in cancer therapy.

Materials Science

The compound is also utilized in developing advanced materials:

- Fluorescent Dyes : Its unique chemical properties make it suitable for creating dyes with specific fluorescence characteristics.

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties can be harnessed in OLED technology.

- Sensors : Its ability to interact with various chemicals positions it as a potential component in sensor technology.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

- Anticancer Activity Study : A recent study investigated the anticancer properties of oxadiazole derivatives similar to 2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine. Results indicated significant inhibition of tumor growth in vitro and in vivo models .

- Biological Activity Assessment : Research exploring the antimicrobial effects of various oxadiazole compounds found that certain derivatives displayed promising activity against resistant bacterial strains .

- Material Development Research : Investigations into new fluorescent materials have demonstrated that compounds like 2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine can enhance the performance of OLEDs through improved light emission efficiency .

Mechanism of Action

The mechanism of action of 2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The cyclopentyl group at position 3 distinguishes this compound from analogs with alternative substituents:

- ~162–180 g/mol for cyclopentyl derivatives) .

- Alkyl substituents : 1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride (CAS: 1039994-46-1) and [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride (CAS: 1042505-40-7) feature linear or branched alkyl chains, which may alter lipophilicity (e.g., XLogP3 = 0.4 for the ethyl derivative) .

Modifications to the Amine Side Chain

- Chain length : The ethanamine moiety in the target compound contrasts with shorter methanamine chains, as seen in 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride (), where the ethanamine is replaced by a methyl-substituted methanamine. This modification may influence receptor binding kinetics due to reduced flexibility .

- N-Methylation : N-Methyl derivatives, such as N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS: 173850-78-7), exhibit altered basicity and steric effects compared to primary amines .

Positional Isomerism

The target compound’s 3-cyclopentyl substitution contrasts with positional isomers like 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride (PubChem CID: 71755598), where the cyclopentyl group occupies position 5. Such isomerism can drastically affect electronic distribution and biological activity .

Data Tables of Comparable Compounds

Research Findings and Implications

- Lipophilicity : Cyclopentyl and aromatic substituents increase logP values compared to smaller alkyl groups, suggesting enhanced membrane permeability but reduced aqueous solubility .

- Synthetic Accessibility : Ethyl and isobutyl derivatives are frequently cataloged as "Typically In Stock" (), indicating straightforward synthesis, whereas cyclopentyl and cyclopropyl analogs may require specialized routes .

Biological Activity

2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a derivative of the 1,2,4-oxadiazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C₉H₁₅N₃O

- Molecular Weight : 181.23 g/mol

- CAS Number : 1369956-39-7

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. The oxadiazole ring structure is known to influence enzyme inhibition and receptor modulation. Notably, compounds in this class have been shown to inhibit human Sirtuin 2 (hSirt2), an enzyme implicated in various pathological conditions including cancer .

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

- In vitro Studies : A study demonstrated that derivatives of 1,2,4-oxadiazoles showed IC₅₀ values ranging from 0.003 to 9.27 μM against multiple human tumor cell lines including colon adenocarcinoma (HT-29) and ovarian adenocarcinoma (OVXF 899) .

- Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound 1 (Oxadiazole Derivative) | HT-29 | 2.76 |

| Compound 2 | OVXF 899 | 9.27 |

| Compound 3 | LXFA 629 | 0.003 |

Antimicrobial and Antiviral Properties

The compound has also been investigated for its antimicrobial and antiviral activities. Research suggests that certain oxadiazole derivatives can inhibit bacterial growth and viral replication through mechanisms involving enzyme inhibition and disruption of cellular processes.

Case Studies

- Sirtuin Inhibition : A study focused on the structure-activity relationship of oxadiazoles found that specific modifications to the oxadiazole ring enhanced potency as Sirtuin inhibitors. These findings suggest that further optimization could yield more effective therapeutic agents for cancer treatment .

- Immunomodulatory Effects : Another investigation reported that oxadiazole-based compounds could modulate immune responses by inhibiting PD-1/PD-L1 interactions in mouse splenocytes, highlighting their potential in immunotherapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The 1,2,4-oxadiazole ring can be synthesized via cyclocondensation of amidoximes with cyclopentyl carbonyl derivatives. Optimize yields by using coupling agents like EDCI/HOBt and microwave-assisted heating to reduce reaction time. Purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical for isolating the hydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple techniques:

- HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95%).

- ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm proton environments and cyclopentyl integration.

- Elemental analysis (C, H, N within ±0.4% of theoretical values).

- X-ray crystallography (SHELXL refinement) for absolute configuration verification .

Q. What key physicochemical properties must be evaluated, and which protocols are suitable?

- Methodological Answer :

- Solubility : Use the shake-flask method in buffers (pH 1–7.4) and polar solvents (e.g., DMSO, H₂O).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Hygroscopicity : Gravimetric analysis under controlled humidity .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental molecular geometry be resolved?

- Methodological Answer : Perform single-crystal X-ray diffraction (SHELX suite) to obtain experimental bond lengths/angles. Compare with DFT-optimized structures (B3LYP/6-31G* level). Discrepancies in dihedral angles may arise from crystal packing effects or solvent interactions, requiring Hirshfeld surface analysis .

Q. What strategies optimize the cyclocondensation step for the 1,2,4-oxadiazole ring?

- Methodological Answer : Screen catalysts (e.g., ZnCl₂, MgCl₂) to enhance reaction rates. Solvent effects: Use DMF for high dielectric environments or toluene for thermal stability. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and isolate intermediates via vacuum distillation .

Q. How do substituent variations (e.g., cyclopentyl vs. tert-butyl) impact reactivity and bioactivity?

- Methodological Answer : Compare steric/electronic effects:

- Steric : Cyclopentyl may hinder enzyme binding vs. smaller substituents (e.g., methyl).

- Electronic : Electron-withdrawing groups (e.g., CF₃) alter oxadiazole ring electrophilicity.

- Validate via SAR studies using analogs (e.g., tert-butyl derivatives in ) and in vitro assays .

Q. What advanced techniques detect trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS (ESI+ mode) to identify sulfonic acid or des-cyclopentyl byproducts.

- ²D NMR (HSQC, HMBC) to resolve overlapping signals from regioisomers.

- ICP-MS for heavy metal quantification (e.g., Pd from catalytic steps) .

Q. How can computational chemistry predict pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.